1H-3-Benzazepine, 2,3,4,5-tetrahydro-1-methyl-, (1R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-3-Benzazepine, 2,3,4,5-tetrahydro-1-methyl-, (1R)- is a heterocyclic compound with significant biological and pharmacological properties. It belongs to the class of benzazepines, which are known for their diverse therapeutic applications. The compound’s structure consists of a benzene ring fused to an azepine ring, with a methyl group at the 1-position and a tetrahydro configuration at positions 2, 3, 4, and 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-3-Benzazepine, 2,3,4,5-tetrahydro-1-methyl-, (1R)- can be achieved through various methods. One common approach involves the cyclization of 1,2,3,4-tetrahydroisoquinolinium quaternary salts in the presence of a base. This reaction proceeds through the formation of intermediate N-ylides, which undergo a Stevens rearrangement to yield the desired benzazepine derivative . Another method involves the reductive cyclization of 1,2-bis(cyanomethyl)benzene using hydrogen and Raney nickel in an alcoholic solution of ammonia at high pressure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1H-3-Benzazepine, 2,3,4,5-tetrahydro-1-methyl-, (1R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce fully saturated benzazepine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
1H-3-Benzazepine, 2,3,4,5-tetrahydro-1-methyl-, (1R)- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications in treating neurological disorders, cardiovascular diseases, and metabolic conditions
Industry: The compound is utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-3-Benzazepine, 2,3,4,5-tetrahydro-1-methyl-, (1R)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist or agonist at certain receptors, such as dopamine or serotonin receptors . The compound’s effects are mediated through binding to these receptors, leading to modulation of downstream signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-benzo 7annulen-7-amine : Another benzazepine derivative with distinct biological properties .
- SKF38393 : A benzazepine compound known for its dopamine receptor activity .
2,3,4,5-Tetrahydro-1H-3-benzazepine: A structurally similar compound with different substituents.
Uniqueness
1H-3-Benzazepine, 2,3,4,5-tetrahydro-1-methyl-, (1R)- is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and therapeutic potential. Its ability to selectively interact with certain receptors and enzymes makes it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(5R)-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine |
InChI |
InChI=1S/C11H15N/c1-9-8-12-7-6-10-4-2-3-5-11(9)10/h2-5,9,12H,6-8H2,1H3/t9-/m0/s1 |
InChI Key |
ZRPYKXHZFPGPRZ-VIFPVBQESA-N |
Isomeric SMILES |
C[C@H]1CNCCC2=CC=CC=C12 |
Canonical SMILES |
CC1CNCCC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.